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Cat. No.: B191820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mesoporphyrin IX is a naturally occurring porphyrin, a class of organic compounds

characterized by a large aromatic macrocyclic ring of four modified pyrrole subunits

interconnected at their α carbon atoms via methine bridges. As a dihydrochloride salt, its

solubility and utility in biological systems are enhanced. This technical guide provides an in-

depth overview of the biological activities of Mesoporphyrin IX dihydrochloride, with a focus

on its antiviral, antimicrobial, and enzyme-inhibiting properties. This document summarizes key

quantitative data, details relevant experimental protocols, and visualizes the underlying

signaling pathways and experimental workflows.

Core Biological Activities
Mesoporphyrin IX dihydrochloride exhibits a range of biological effects, primarily stemming

from its photosensitizing nature and its ability to interact with specific biological targets. Its key

activities include:

Antiviral Activity: Particularly effective against enveloped viruses through a photodynamic

mechanism.

Antimicrobial Activity: Demonstrates inhibitory effects against a variety of bacteria, often

enhanced when complexed with metals like gallium.
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Enzyme Inhibition: Acts as a competitive inhibitor of ferrochelatase, a key enzyme in the

heme biosynthesis pathway.

G-Quadruplex DNA Interaction: Its derivatives, such as N-methyl mesoporphyrin IX, show a

high affinity and selectivity for G-quadruplex DNA structures, which are implicated in cancer

and other diseases.

Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of

Mesoporphyrin IX and its derivatives.

Table 1: Antiviral Activity of Mesoporphyrin IX against Vesicular Stomatitis Virus (VSV)

Compound Condition IC50 (µM) Reference

Mesoporphyrin IX Non-photoactivated ~5 [1]

Mesoporphyrin IX Photoactivated ~0.1 [1]

Table 2: Antimicrobial Activity of Gallium Mesoporphyrin IX (Ga-MPIX)

Microorganism Condition MIC (µM) MBEC (µM) Reference

Acinetobacter

baumannii

(MDR)

Planktonic 0.25 - 8 - [2]

Acinetobacter

baumannii

(MDR)

Biofilm - 8 - 32 [2]

Staphylococcus

aureus
Planktonic 1.6 (as µg/mL) - [3]

Staphylococcus

aureus (MRSA)
Planktonic

6.25 - 12.5 (as

µg/mL)
- [4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23045064/
https://pubmed.ncbi.nlm.nih.gov/23045064/
https://www.mdpi.com/1424-8247/9/1/16
https://www.mdpi.com/1424-8247/9/1/16
https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.1c00993
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2017.00280/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: MIC (Minimum Inhibitory Concentration), MBEC (Minimum Biofilm Eradication

Concentration), MDR (Multi-drug Resistant). Data for Ga-MPIX is presented as it is more

extensively studied for its antimicrobial properties.

Table 3: G-Quadruplex DNA Binding Affinity of N-methyl Mesoporphyrin IX (NMM)

DNA Sequence Conformation
Binding
Stoichiometry
(NMM:DNA)

Binding
Constant (Ka)

Reference

Human telomeric

DNA (Tel22)
Parallel 1:1 ~1.0 × 105 M-1 [5]

Signaling Pathways and Mechanisms of Action
Heme Biosynthesis Pathway Inhibition
Mesoporphyrin IX is a structural analog of protoporphyrin IX, the direct precursor of heme. This

structural similarity allows it to act as a competitive inhibitor of ferrochelatase (EC 4.99.1.1), the

terminal enzyme in the heme biosynthesis pathway. Ferrochelatase catalyzes the insertion of

ferrous iron (Fe²⁺) into the protoporphyrin IX ring to form heme. By binding to the active site of

ferrochelatase, Mesoporphyrin IX prevents the synthesis of heme, which can have significant

downstream effects on cellular processes that rely on heme-containing proteins, such as

cytochromes involved in cellular respiration. The N-methylated derivative, N-methyl

mesoporphyrin IX, is a particularly potent inhibitor of this enzyme.[6][7][8][9]
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Heme Biosynthesis Pathway Inhibition by Mesoporphyrin IX.

Interaction with G-Quadruplex DNA
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic

acid sequences. These structures are often found in telomeres and the promoter regions of

oncogenes, making them attractive targets for anticancer drug development. The derivative N-

methyl mesoporphyrin IX (NMM) has been shown to bind with high selectivity to parallel G-

quadruplex DNA.[5] This binding stabilizes the G4 structure, which can interfere with the

processes of DNA replication and transcription in cancer cells, ultimately leading to cell cycle

arrest and apoptosis. The interaction typically involves π-π stacking of the porphyrin

macrocycle with the terminal G-quartet of the G4 structure.
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Interaction of N-methyl mesoporphyrin IX with G-Quadruplex DNA.

Experimental Protocols
Photodynamic Inactivation of Vesicular Stomatitis Virus
(VSV)
This protocol is adapted from studies on the photoactivated antiviral activity of porphyrins.[1]
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Materials:

Purified Vesicular Stomatitis Virus (VSV) particles

Mesoporphyrin IX dihydrochloride stock solution

Culture medium (e.g., DMEM) without fetal bovine serum (FBS)

96-well plates

Fluorescent lamp (e.g., 30-W with a luminous emittance of 2,000 lx)

BHK-21 cells for plaque assay

Procedure:

Prepare serial dilutions of Mesoporphyrin IX dihydrochloride in culture medium without

FBS to achieve the desired final concentrations.

In a 96-well plate, incubate purified VSV particles with the different concentrations of

Mesoporphyrin IX for 1 hour in the dark at room temperature.

Following incubation, expose the samples to light from the fluorescent lamp positioned 10

cm from the plate for a defined period (e.g., 1 hour).

Perform a plaque assay using BHK-21 cells to determine the viral titer of the treated and

control samples.

Calculate the 50% inhibitory concentration (IC50) by performing a nonlinear regression

analysis of the viral titer data.

Start Prepare Mesoporphyrin IX
dihydrochloride dilutions

Incubate VSV with
Mesoporphyrin IX (dark) Expose to light Perform Plaque Assay Calculate IC50 End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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